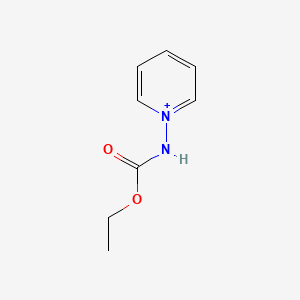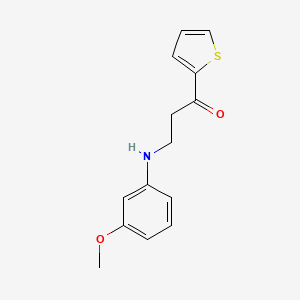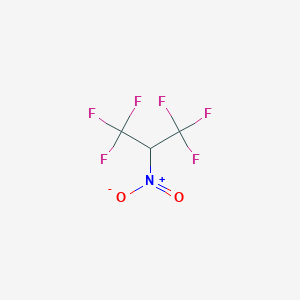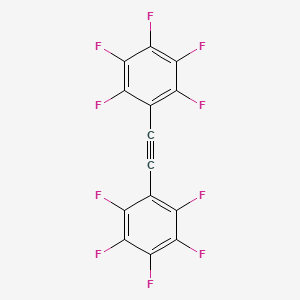
1,2-Diphenyl-N~1~,N~2~-bis(trimethylsilyl)ethane-1,2-diimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diphenyl-N~1~,N~2~-bis(trimethylsilyl)ethane-1,2-diimine is an organic compound characterized by the presence of two phenyl groups and two trimethylsilyl groups attached to an ethane-1,2-diimine backbone
Métodos De Preparación
The synthesis of 1,2-Diphenyl-N~1~,N~2~-bis(trimethylsilyl)ethane-1,2-diimine typically involves the reaction of 1,2-diphenylethane-1,2-dione with trimethylsilylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
1,2-Diphenyl-N~1~,N~2~-bis(trimethylsilyl)ethane-1,2-diimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imine oxides.
Reduction: Reduction reactions can convert the diimine to the corresponding amine.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2-Diphenyl-N~1~,N~2~-bis(trimethylsilyl)ethane-1,2-diimine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the production of polymers and other advanced materials due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1,2-Diphenyl-N~1~,N~2~-bis(trimethylsilyl)ethane-1,2-diimine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles or inhibit specific biological pathways. The exact pathways involved depend on the specific application and the molecular environment.
Comparación Con Compuestos Similares
1,2-Diphenyl-N~1~,N~2~-bis(trimethylsilyl)ethane-1,2-diimine can be compared with similar compounds such as:
1,2-Diphenylethane: A simpler compound with two phenyl groups attached to an ethane backbone.
1,2-Bis(trimethylsiloxy)ethane: A compound with two trimethylsilyl groups attached to an ethane backbone.
1,2-Diphenylethene: A compound with a double bond between the two carbon atoms of the ethane backbone.
The uniqueness of this compound lies in its combination of phenyl and trimethylsilyl groups, which impart distinct chemical and physical properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Propiedades
Número CAS |
18054-45-0 |
|---|---|
Fórmula molecular |
C20H28N2Si2 |
Peso molecular |
352.6 g/mol |
Nombre IUPAC |
1,2-diphenyl-N,N'-bis(trimethylsilyl)ethane-1,2-diimine |
InChI |
InChI=1S/C20H28N2Si2/c1-23(2,3)21-19(17-13-9-7-10-14-17)20(22-24(4,5)6)18-15-11-8-12-16-18/h7-16H,1-6H3 |
Clave InChI |
ZYTSMJGBIHQFHD-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)N=C(C1=CC=CC=C1)C(=N[Si](C)(C)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[Chloro(phenyl)methylidene]-1,3-dioxolane](/img/structure/B14715605.png)


![[4-(7-acetyloxy-2-ethyl-2H-chromen-3-yl)phenyl] acetate](/img/structure/B14715630.png)

![1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14715641.png)





